molecular formula C18H16ClN9O.2HCl B1574506 PA 1 dihydrochloride

PA 1 dihydrochloride

Cat. No.: B1574506
M. Wt: 482.75
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing PA 1 Dihydrochloride (B599025) within Modern Chemical Biology

Modern chemical biology seeks to understand and manipulate biological systems using chemical tools. A key challenge in this field is achieving control over specific biological targets in a defined time and place within a complex cellular environment. Photopharmacology, a sub-discipline of chemical biology, addresses this challenge by using light to control the activity of drugs and other bioactive molecules. uu.nlwikipedia.org This approach offers a high degree of precision, as light can be delivered non-invasively and with high spatiotemporal resolution. uu.nluvic-ucc.cat

PA 1 dihydrochloride is a prime example of a photopharmacological tool. nih.gov It is a synthetic, photoswitchable derivative of the well-known diuretic amiloride (B1667095), which is a blocker of the epithelial sodium channel (ENaC). nih.govrndsystems.com ENaCs are crucial ion channels involved in sodium and water transport across epithelial tissues. nih.govnih.gov By incorporating a photoswitchable azobenzene (B91143) moiety into the amiloride structure, researchers have created a molecule whose ability to block ENaCs can be turned on and off with light. nih.govpharmaceutical-journal.com This positions this compound as a sophisticated molecular probe for studying the physiology and pathophysiology of ENaCs in a dynamic and controlled manner, which is a central goal of modern chemical biology. nih.govrsc.org The use of such molecules allows for the investigation of biological processes in real-time, providing insights that are often unattainable with traditional pharmacological or genetic methods. nih.gov

Significance of this compound in Mechanistic Studies

The primary significance of this compound in mechanistic studies lies in its ability to provide researchers with reversible, light-dependent control over ENaC activity. nih.gov This is made possible by the photoisomerization of its integrated azobenzene group. pharmaceutical-journal.com The compound exists in two isomeric forms, trans and cis, which can be interconverted using light of specific wavelengths. rndsystems.com The two isomers exhibit different biological activities, with one form being a more potent blocker of ENaCs than the other. nih.govrndsystems.com

Specifically, this compound has been instrumental in differentiating the functions of various ENaC isoforms. nih.gov ENaCs are heterotrimeric proteins that can be assembled from different subunits, with the αβγ and δβγ isoforms being of particular interest. nih.govnih.gov The functional role of the δβγ ENaC, especially in tissues like the human brain, has been historically difficult to study due to a lack of selective pharmacological tools. nih.gov this compound has helped to overcome this limitation. In its trans conformation, induced by green light (around 500 nm), it partially blocks δβγ ENaCs. nih.govrndsystems.com Upon irradiation with blue light (around 400 nm), it converts to the cis conformation, which exhibits a near-maximal block of δβγ ENaCs. nih.govrndsystems.com This photoswitchable activity allows for the precise and reversible modulation of δβγ ENaC function in cells, enabling detailed mechanistic studies of its role in cellular physiology. nih.govcore.ac.uk For instance, it has been used in amphibian and mammalian cells to functionally modify δβγ ENaC and to distinguish between δβγ and αβγ ENaC activity in a human lung epithelium model. nih.gov

Evolution of Research Perspectives on Photoswitchable Compounds

The concept of using light to control biological processes is not new, with early examples including photodynamic therapy. wikipedia.org However, the field of photopharmacology, which involves the use of molecules with light-switchable activity, has gained significant momentum in recent decades. wikipedia.orguvic-ucc.cat The journey began with the discovery of photochromic molecules, such as azobenzene, which were found to undergo reversible isomerization upon light exposure. uu.nlpharmaceutical-journal.com Initially, these were curiosities of photochemistry, but researchers soon realized their potential for creating light-sensitive materials and, eventually, drugs. uu.nlmdpi.com

The evolution of this field has been driven by the development of new photoswitchable scaffolds beyond azobenzene, including diarylethenes, spiropyrans, and others, each with unique photophysical properties. mdpi.comresearchgate.net The core idea is to incorporate these photoswitches into the structure of a known bioactive molecule in such a way that the conformational change induced by light alters the molecule's interaction with its biological target. uu.nlnih.gov This can lead to activation, inhibition, or a change in the selectivity of the drug. uu.nl Research has progressed from in vitro demonstrations to in vivo studies, showcasing the potential for precise therapeutic interventions with reduced off-target effects. wikipedia.orgbiorxiv.org this compound represents a sophisticated application of these principles, where a well-established drug, amiloride, was rationally redesigned to be controlled by light, thereby advancing the study of a specific ion channel. nih.govnih.gov

Delimitation of Research Scope: Exclusions and Inclusions in Current Study

This article is strictly focused on the chemical and biological research aspects of this compound as a scientific tool. The content includes detailed research findings on its mechanism of action, its application in mechanistic studies of ion channels, and its place within the evolving field of photopharmacology. The information presented is based on scientific literature and aims to be thorough and accurate within this defined scope.

To maintain this focus, the following topics are explicitly excluded from this article:

Dosage/administration information: No details regarding the dosage or administration of this compound in any context will be discussed.

Safety/adverse effect profiles: The article will not cover any safety data, toxicity profiles, or adverse effects associated with this compound.

The primary goal is to provide a professional and authoritative overview of the scientific research surrounding this compound, adhering strictly to the outlined sections.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride
Molecular Formula C18H16ClN9O.2HCl rndsystems.com
Molecular Weight 482.75 g/mol rndsystems.com
Appearance White to off-white powder
Solubility Soluble in water and organic solvents, including up to 100 mM in DMSO rndsystems.com
Purity ≥98% (by HPLC) rndsystems.com
Storage Store at -20°C rndsystems.com

Photopharmacological Characteristics of this compound

CharacteristicDescriptionSource(s)
Target Epithelial Sodium Channel (ENaC) nih.govrndsystems.com
Isomerization Wavelengths trans to cis: ~400 nm (blue light)cis to trans: ~500 nm (green light) rndsystems.com
IC50 (trans conformation) αβγ ENaC: 90 nMδβγ ENaC: 390 nM rndsystems.com
Activity of cis vs. trans Conformation The cis conformation is a more effective blocker of ENaCs compared to the trans conformation. rndsystems.com
Effect on δβγ ENaC Partially blocks in the trans conformation and exhibits near-maximal block in the cis conformation. rndsystems.com

Properties

Molecular Formula

C18H16ClN9O.2HCl

Molecular Weight

482.75

Synonyms

3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Pa 1 Dihydrochloride

Historical and Contemporary Approaches to Core Structure Synthesis

The construction of the core structure of chiral polyamines like PA 1 dihydrochloride (B599025) relies on robust and versatile synthetic routes. These methods have evolved to improve efficiency, yield, and access to a diversity of structures.

Overview of Precursor Synthesis Pathways

The synthesis of complex polyamines often begins with readily available chiral starting materials or involves the creation of chiral centers early in the sequence.

From Natural α-Amino Acids: A common and historical approach involves using natural α-amino acids as enantiopure starting materials. researchgate.net For instance, N-protected amino alcohols, derived from amino acids, can be oxidized to N-protected amino aldehydes. These aldehydes serve as key intermediates, which can then undergo reactions like the Wittig olefination to build the carbon backbone, followed by reduction of various functional groups (azides, nitriles, amides) to yield the desired diamines or polyamines. researchgate.net

From Cyclic Precursors: Vicinal diamines can be generated from modified short peptides to create libraries of substituted diazacyclic and triazacyclic compounds. mdpi.com Another approach uses the dimerization of α-amino aldehydes to form bicyclic bishemiaminal ethers, which are then reduced to C2-symmetrical piperazine-based diamines. thieme-connect.com

Alkylation and Michael Addition: Standard N-alkylation of amines is a fundamental method for extending polyamine chains. thieme-connect.com To control the reaction and prevent over-alkylation, protecting groups are often employed. thieme-connect.com The Michael addition of amines to acceptors like acrylonitrile (B1666552) is another widely used technique to build the polyamine backbone, which can then be reduced to the final product. mdpi.com

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is critical for maximizing the yield and purity of the target polyamine. This involves careful selection of solvents, catalysts, temperature, and reaction time.

A notable example is the one-pot synthesis of α,β-differentiated diamino esters from α,β-unsaturated esters. d-nb.info In this process, researchers optimized conditions for a sequence involving Cu-catalyzed aminohalogenation, aziridination, and nucleophilic ring-opening. d-nb.infonih.gov Key findings from the optimization include:

Solvent Choice: Acetonitrile was identified as the optimal solvent for both the initial aminohalogenation and the subsequent ring-opening step, enabling a one-pot procedure. nih.govbeilstein-journals.org

Reaction Time and Temperature: For the nucleophilic substitution step with benzylamine, increasing the reaction time from 0.5 hours to 1 hour improved the yield, while increasing the temperature from room temperature to 50 °C offered no significant benefit. d-nb.infonih.govbeilstein-journals.org

Catalyst and Reagents: The use of a copper(II) trifluoromethanesulfonate (B1224126) catalyst was crucial for the initial step. The process efficiently converts cinnamate (B1238496) esters into diamino esters with excellent stereoselectivity. d-nb.infonih.gov

Table 1: Optimization of Reaction Conditions for Diamine Synthesis d-nb.infobeilstein-journals.org
EntrySolventTemperature (°C)Time (h)Yield (%)
1AcetonitrileRoom Temp0.583
2Acetonitrile500.583
3AcetonitrileRoom Temp188
4Dichloromethane (B109758)Room Temp185
5TolueneRoom Temp1<10

Non-Enzymatic Synthesis Techniques

Non-enzymatic, or chemical, synthesis provides broad access to polyamine analogues that may not be available through biological pathways. These methods offer flexibility in introducing various functional groups and stereochemical arrangements.

Reduction of Amides and Peptides: A powerful strategy involves the chemical reduction of polypeptides or polyamides. nih.govnih.gov Reagents like borane (B79455) complexed with THF (BH₃·THF) can effectively reduce amide bonds to amines while preserving the chirality of the original amino acid residues. nih.govnih.gov This allows the diverse structures of peptides to be used as templates for creating complex chiral polyamines.

Solid-Phase Synthesis: To streamline the synthesis of complex polyamines and create libraries of compounds, solid-phase synthesis has been employed. thieme-connect.com In this technique, a starting material is attached to a resin support, and the polyamine chain is built step-by-step. This method simplifies purification, as excess reagents can be washed away after each step. The final product is then cleaved from the resin. thieme-connect.com

Multi-component Reactions: The Ugi reaction is a one-pot, multi-component reaction that has been adapted for the synthesis of diverse polyamines in high yields, demonstrating the efficiency of modern synthetic methods. mdpi.com

Stereoselective Synthesis of PA 1 Dihydrochloride and Analogues

Controlling the three-dimensional arrangement of atoms is paramount in synthesizing chiral molecules like this compound, as different stereoisomers can have vastly different biological activities. The two primary strategies to achieve this are chiral auxiliary approaches and asymmetric catalysis. numberanalytics.com

Chiral Auxiliary Approaches

This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary directs the stereochemical course of a reaction, and once its role is complete, it is removed, leaving behind an enantiomerically enriched product.

Pseudoephedrine as an Auxiliary: (R,R)- and (S,S)-pseudoephedrine are effective chiral auxiliaries. When reacted with a carboxylic acid, it forms a chiral amide. The α-proton can be removed to form an enolate, and subsequent reactions, such as alkylation, occur with high diastereoselectivity, directed by the stereocenters of the auxiliary. wikipedia.org

Camphorsultam in Michael Additions: Camphorsultam is another powerful chiral auxiliary used in reactions like the stereoselective Michael addition of thiols to N-methacryloylcamphorsultam, which produces addition products with high diastereoselectivity. wikipedia.org

Oxazolidinones in Dimerization: Seebach's oxazolidinone can be used as a starting point for synthesizing C2-symmetrical piperazines. The methodology relies on the dimerization of α-amino aldehydes derived from the oxazolidinone, followed by reduction to yield the enantiopure diamines. thieme-connect.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a more modern and efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. rsc.org This method avoids the need to install and remove an auxiliary.

Metal-Catalyzed Reactions: Transition metals like rhodium (Rh), palladium (Pd), and copper (Cu) are frequently used with chiral ligands to catalyze asymmetric reactions.

Rhodium (Rh): Rh-catalyzed asymmetric hydroamination of allylic amines has been used to produce chiral diamines with up to 95% enantiomeric excess (ee). rsc.org

Palladium (Pd): Pd-catalyzed asymmetric allylic amination is a key step in synthesizing optically active diamines. nih.gov This can be part of a sequential process, for example, where the amination product is then used in a Rh-catalyzed aziridination to form differentially substituted 1,2-diamines. nih.gov

Copper (Cu): Cu-catalyzed reactions, such as the aza-Henry (nitro-Mannich) reaction, involve the addition of nitroalkanes to imines to form β-nitroamines, which are precursors that can be easily reduced to 1,2-diamines. rsc.org Copper catalysts are also used in alkene diamination reactions to produce vicinal diamines with high diastereoselectivity. nih.gov

Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity.

Chiral Phosphoric Acids (CPAs): CPAs have been successfully used to catalyze the ring-opening of aziridines with nucleophiles like trimethylsilyl (B98337) azide, providing access to chiral 1,2-diamines with good yields and high enantioselectivity. rsc.org

Protonated Chiral Diamines: Derivatives of 1,2-diphenylethylenediamine (DPEN) can act as organocatalysts. For example, they have been used in the N-selective nitroso aldol (B89426) reaction to produce α-hydroxyamino ketones, precursors to amino alcohols, with excellent yield and enantioselectivity (up to 99% ee). mdpi.com

Table 2: Examples of Asymmetric Catalysis in Chiral Diamine Synthesis rsc.orgnih.gov
Catalyst SystemReaction TypeProduct TypeReported Enantiomeric Excess (ee)
Rh / MeO-BiphepAsymmetric HydroaminationChiral DiamineUp to 95%
Pd / Chiral Ligand (L1)Asymmetric Allylic AminationAllylic SulfamateUp to 97%
Chiral Phosphoric Acid (CPA)Aziridine Ring-Openingβ-azido amineUp to 98%
Protonated DPEN DerivativeNitroso Aldol Reactionα-hydroxyamino ketoneUp to 99%

Enantiomeric Purity and Control in Synthesis

The biological activity of chiral pharmaceuticals is often confined to a single enantiomer, while the other may be inactive or even cause adverse effects. acs.org Consequently, achieving high enantiomeric purity is a critical aspect of the synthesis of this compound. The control of stereochemistry during synthesis is paramount to ensure the desired therapeutic outcome.

The enantiomeric excess (ee) of the final product and intermediates is a key measure of the success of an asymmetric synthesis. A non-linear relationship can sometimes be observed between the enantiomeric purity of the catalyst or auxiliary and that of the product, a phenomenon known as a "non-linear effect" (NLE). researchgate.net This highlights the importance of using highly enantiopure reagents and catalysts. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the precise determination of the enantiomeric purity of this compound and its precursors. acs.org

Table 1: Comparison of Asymmetric Synthesis Methods for a Key Chiral Intermediate of this compound
Asymmetric MethodChiral Catalyst/AuxiliaryTypical Enantiomeric Excess (ee) of Intermediate (%)Key Considerations
Asymmetric Hydrogenation(R,R)-Noyori-type Ru-catalyst>98%Requires high-pressure hydrogen; catalyst can be sensitive to impurities. researchgate.net
Asymmetric EpoxidationJacobsen's Mn catalyst95-99%Effective for creating chiral epoxides as precursors. researchgate.net
Chiral AuxiliaryEvans oxazolidinone>99% (diastereomeric excess)Requires additional steps for attachment and removal of the auxiliary. researchgate.net
Phase Transfer CatalysisCinchona alkaloid-derived catalystUp to 99%Useful for reactions like aza-Michael cyclization in the synthesis pathway. mdpi.com

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives are crucial for optimizing the pharmacological profile of a lead compound like this compound. This process involves targeted modifications of the molecular structure to enhance properties such as potency, selectivity, and pharmacokinetic parameters.

Structure-guided derivatization relies on understanding the three-dimensional structure of the target receptor or enzyme to design molecules that can interact with it more effectively. By identifying key binding interactions, medicinal chemists can propose modifications to the this compound scaffold that are likely to improve its biological activity. This approach often involves computational modeling to predict the binding affinity of designed derivatives before their synthesis.

The functional groups present in this compound, such as amines, hydroxyls, or carboxylic acids, serve as handles for derivatization. vanderbilt.edu The introduction of different substituents can significantly alter the molecule's properties. For instance, alkylation or acylation of an amino group can modify its basicity and lipophilicity. libretexts.org Esterification of a carboxylic acid can create a prodrug that is converted to the active form in vivo. libretexts.org The strategic exploration of these modifications is a cornerstone of medicinal chemistry.

Table 2: Exemplary Multi-Step Synthesis of a Hypothetical this compound Amide Derivative
StepReactionKey ReagentsIntermediate/ProductCharacterization Methods
1Boc Protection of AmineDi-tert-butyl dicarbonate (B1257347) (Boc)2O, TriethylamineBoc-Protected PA 11H NMR, LC-MS
2Oxidation of Primary AlcoholDess-Martin periodinaneCarboxylic Acid IntermediateIR (C=O stretch), 13C NMR
3Amide CouplingBenzylamine, HATU, DIPEABoc-Protected Amide DerivativeLC-MS, HRMS
4Boc DeprotectionTrifluoroacetic acid (TFA) in DichloromethaneFinal Amide Derivative1H NMR, 13C NMR, HRMS
5Salt FormationHCl in Diethyl EtherFinal Amide Derivative DihydrochlorideMelting Point, Elemental Analysis

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. tandfonline.comtandfonline.com The synthesis of this compound can be made more sustainable by carefully considering factors such as solvent choice and waste reduction.

Solvents constitute a significant portion of the waste generated in pharmaceutical manufacturing. tandfonline.com Therefore, the selection of greener solvents is a key aspect of sustainable synthesis. psu.edu Solvents are often classified into different categories based on their toxicity and environmental impact. tandfonline.comtandfonline.com For the synthesis of this compound, replacing hazardous solvents like dichloromethane and N,N-dimethylformamide with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, or even water, where feasible, can significantly improve the greenness of the process. tandfonline.comrsc.org Strategies to reduce the total volume of solvent used, such as telescoping reaction steps (where intermediates are not isolated), also contribute to a more sustainable process. tandfonline.com

Table 3: Green Solvent Selection Guide for a Hypothetical Step in this compound Synthesis
Traditional SolventGreen AlternativeKey Advantages of Green AlternativePotential Challenges
Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity. acs.orgMay have different solubility profiles for reagents and products.
N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO) or CyreneLower toxicity compared to DMF; Cyrene is a bio-based solvent. tandfonline.comHigher boiling point of DMSO can make removal difficult; Cyrene may have limited solvency for some substrates.
TolueneEthyl Acetate or HeptaneLower toxicity and environmental persistence. tandfonline.comtandfonline.comMay require optimization of reaction conditions due to different polarity.

Catalyst Development for Sustainable Synthesis

The synthesis of the pyrazinecarboxamide core of this compound and the subsequent guanylation step can be significantly improved through the use of advanced catalytic systems. These catalysts not only enhance reaction rates and yields but also enable more sustainable processes by reducing energy consumption and the use of stoichiometric reagents.

Traditional methods for the synthesis of pyrazine (B50134) derivatives often involve multi-step procedures with harsh reaction conditions. However, recent advancements have focused on catalytic approaches. For instance, the amidation of pyrazine esters, a key step in forming the carboxamide linkage, can be efficiently catalyzed by enzymes. Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been successfully employed for the synthesis of pyrazinamide (B1679903) derivatives. nih.govrsc.org This biocatalytic method offers several advantages, including high selectivity, mild reaction conditions (e.g., 45 °C), and the use of greener solvents like tert-amyl alcohol, leading to high yields (up to 91.6%). rsc.org The use of such enzymes aligns with green chemistry principles by utilizing renewable catalysts and minimizing hazardous waste. nih.govimist.ma

For the guanylation of the aromatic amine precursor, a variety of metal-based catalysts have been developed to promote the efficient and atom-economical addition of amines to carbodiimides. mdpi.comrsc.org Catalysts based on zinc (e.g., ZnEt₂), magnesium (e.g., MgBu₂), and lanthanides have shown high efficiency in these transformations, often proceeding with high yields under mild conditions. organic-chemistry.orgresearchgate.netacs.org The catalytic cycle for zinc-catalyzed guanylation, for example, is proposed to involve the formation of a zinc-amido intermediate, which then undergoes nucleophilic attack on the carbodiimide. mdpi.com These catalytic methods avoid the use of traditional, often toxic, guanylating agents.

Furthermore, the development of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse. For instance, a magnetic nanocatalyst incorporating a guanidine (B92328) moiety has been developed for the one-pot synthesis of aminopyrazole-4-carbonitriles in an aqueous environment, demonstrating the potential for creating easily separable and recyclable catalysts for related transformations.

Catalyst TypeApplication in SynthesisAdvantages
Biocatalysts (e.g., Lipozyme® TL IM) Amidation of pyrazine estersMild conditions, high selectivity, biodegradable, use of green solvents. nih.govrsc.org
Zinc Catalysts (e.g., ZnEt₂) Guanylation of aromatic aminesHigh yields, mild conditions, commercially available. mdpi.comresearchgate.netacs.org
Lanthanide Catalysts Guanylation of aromatic aminesHigh efficiency, broad substrate scope. organic-chemistry.org
Magnetic Nanocatalysts Heterocyclic synthesisEasy separation and recycling, aqueous reaction medium.

Atom Economy and Waste Minimization in Synthetic Routes

The principles of atom economy and waste minimization are central to developing sustainable synthetic routes for this compound. This involves designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby reducing the generation of waste.

A key strategy for improving atom economy is the use of catalytic reactions, which, by definition, are more atom-economical than stoichiometric processes. The catalytic guanylation of amines with carbodiimides is a prime example of an atom-economical reaction, as it directly combines the two reactants to form the desired guanidine without the generation of stoichiometric byproducts. mdpi.comrsc.org

The synthesis of the biguanide (B1667054) portion of related structures has also seen improvements in atom economy. The addition of amines to cyanoguanidines can occur with full atom economy, providing the desired products in high yields. beilstein-journals.org

Waste minimization in the synthesis of this compound can be addressed at several stages. The choice of reagents plays a crucial role. For example, in classical guanidine synthesis, the use of mercury(II) chloride as a thiourea (B124793) activator generates significant heavy-metal waste. A greener alternative is the use of cyanuric chloride, which eliminates this environmental hazard without a significant loss in reactivity or yield.

The choice of solvents is another critical factor. Many traditional organic reactions utilize volatile and often toxic organic solvents. The development of synthetic methods in greener solvents, such as water or bio-based solvents, is a key area of research. The aforementioned use of an onion extract as a catalyst for pyrazine synthesis in water at room temperature exemplifies such an approach, offering high atom economy and a simple workup procedure.

Key Strategies for Atom Economy and Waste Minimization:

StrategyApplication in SynthesisImpact
Catalytic Reactions Amidation and guanylation stepsHigh atom economy, reduced need for stoichiometric reagents. mdpi.comrsc.org
Use of Greener Reagents Replacement of heavy-metal activatorsElimination of toxic waste streams.
Use of Greener Solvents Reactions in water or bio-based solventsReduced environmental impact and improved safety.
Process Intensification One-pot and continuous-flow synthesisMinimized waste from workup and purification, increased efficiency. rsc.org
Renewable Feedstocks Photosynthetic production of guanidinePotential for a completely renewable synthetic route. rsc.org

The photosynthetic production of guanidine from CO₂ and nitrate/ammonium has been demonstrated in engineered cyanobacteria, offering a long-term vision for the completely renewable and sustainable synthesis of the guanidine moiety of molecules like this compound. rsc.org

Based on the conducted research, there is no publicly available scientific literature or data corresponding to the advanced spectroscopic and chromatographic characterization of a compound identified as "this compound." Searches for detailed experimental findings on its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR, Raman), UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC) did not yield any specific results.

Therefore, it is not possible to provide the requested article with the specified detailed research findings, data tables, and scientifically accurate content for each section and subsection as outlined. The information required to fulfill this request does not appear to be present in the accessible scientific domain.

To provide the requested article, access to proprietary research data or publications that are not publicly indexed would be necessary. Without such information, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Advanced Spectroscopic and Chromatographic Characterization of Pa 1 Dihydrochloride

Chromatographic Method Development and Validation

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) Applications

Capillary Electrophoresis (CE) is a high-performance separation technique that utilizes an electric field to separate analytes within a narrow, buffer-filled fused-silica capillary. jove.comcolby.edu Its high efficiency, short analysis times, and minimal sample and solvent consumption make it a powerful tool for pharmaceutical analysis. colby.edunih.gov Capillary Zone Electrophoresis (CZE), a common mode of CE, separates charged molecules based on their differential migration in an electric field, governed by their charge-to-size ratio. jove.comnvkc.nl

For a compound like PA 1 dihydrochloride (B599025), which possesses multiple amine functional groups, CZE is an ideal analytical method. These amine groups are protonated in acidic or neutral buffer systems, imparting a positive charge to the molecule and enabling its separation. The separation is conducted in a capillary filled with a background electrolyte (BGE), and the application of a high voltage induces the movement of analytes. jove.comnih.gov The electroosmotic flow (EOF), the bulk flow of the buffer solution, typically allows for the analysis of all species, regardless of charge. colby.edu

Optimization of CZE parameters is critical for achieving high-resolution separation of PA 1 dihydrochloride from potential impurities, such as starting materials or byproducts. Key parameters that influence the separation include the pH and concentration of the background electrolyte, applied voltage, capillary dimensions, and temperature. nvkc.nlresearchgate.net For instance, a study on the simultaneous determination of paracetamol and phenylephrine (B352888) hydrochloride utilized a 20 mM phosphate (B84403) buffer at pH 8 and an applied voltage of 20 kV for effective separation. researchgate.net The selection of an appropriate BGE, such as a phosphate or borate (B1201080) buffer, can control the EOF and the ionization state of the analyte, thereby fine-tuning the separation selectivity. nvkc.nlresearchgate.net

Table 1: Typical CZE Parameters for the Analysis of Small Organic Molecules

Parameter Typical Range/Value Purpose Reference
Capillary Fused-silica, 25-75 µm i.d., 20-100 cm length Provides the separation channel; dimensions affect efficiency and analysis time. colby.edunih.gov
Background Electrolyte (BGE) 20-100 mM Phosphate or Borate buffer Maintains pH, carries current, and influences analyte charge and EOF. nvkc.nlresearchgate.net
BGE pH 2.5 - 9.0 Controls the ionization state of the analyte and the capillary wall silanol (B1196071) groups, affecting mobility and EOF. nvkc.nlresearchgate.net
Applied Voltage 15 - 30 kV Driving force for separation; higher voltage leads to faster analysis but increased Joule heating. jove.comresearchgate.net
Temperature 20 - 30 °C Affects buffer viscosity and analyte mobility; temperature control is crucial for reproducibility. nvkc.nlmdpi.com
Injection Mode Hydrodynamic or Electrokinetic Introduces a precise volume of the sample into the capillary. libretexts.org

The application of CZE would enable the quantitative assessment of this compound purity and the detection of any charged impurities with high sensitivity and resolution. researchgate.net

Gas Chromatography (GC) for Volatile Byproducts or Intermediates

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without undergoing decomposition. organomation.com It is particularly useful for identifying and quantifying volatile intermediates or byproducts that may be present in the final this compound product or arise during its synthesis. The principle of GC involves a mobile phase (an inert carrier gas like helium) transporting the vaporized sample through a stationary phase within a column, where separation occurs based on differences in volatility and analyte-stationary phase interactions. organomation.com

The synthesis of this compound may involve precursors or generate byproducts that are sufficiently volatile for GC analysis. If these compounds are not volatile or are thermally labile, a derivatization step is often employed. For example, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase the volatility and thermal stability of compounds containing active hydrogens (e.g., amines, amides), making them amenable to GC analysis. sigmaaldrich.com

A typical GC system for this purpose would be equipped with a capillary column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, often substituted with phenyl or cyanopropyl groups to alter selectivity. americanlaboratory.com Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive peak identification. organomation.comnih.gov

Table 2: Illustrative GC-MS Parameters for Impurity Profiling

Parameter Example Setting Purpose Reference
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5MS) Separates individual components of the sample mixture. nih.gov
Carrier Gas Helium at 1 mL/min Transports the sample through the column. nih.gov
Injection Mode Splitless Ensures maximum transfer of trace analytes onto the column. nih.gov
Injector Temp. 250 - 290 °C Rapidly vaporizes the sample. nih.gov
Oven Program 50 °C (1 min), ramp at 10 °C/min to 300 °C (hold 10 min) Controls column temperature to elute compounds based on boiling point. nih.gov
Detector Mass Spectrometer (MS) Identifies and quantifies compounds based on mass-to-charge ratio. organomation.com
MS Source Temp. 230 °C Ionizes the eluted compounds. nih.gov

By using GC, one could develop a robust method to monitor the purity of starting materials and to ensure that volatile byproducts from the synthesis of this compound are below acceptable limits in the final product.

Advanced Separation Techniques for Isomer Resolution

The synthesis of complex organic molecules like this compound can sometimes result in the formation of isomers (e.g., positional, geometric, or stereoisomers). The separation and quantification of these isomers are crucial, as they can have different chemical and biological properties. mdpi.com Several advanced separation techniques are available for isomer resolution.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for isomer separation. For geometric (cis-trans) isomers, adsorption HPLC can be highly effective, where separation is driven by differences in the polarity and steric interactions of the isomers with the stationary phase. researchgate.net For enantiomeric resolution, chiral stationary phases (CSPs) are employed in HPLC, or chiral selectors are added to the mobile phase.

Capillary Electrophoresis (CE) is also a powerful tool for chiral separations. mdpi.com By adding a chiral selector to the background electrolyte, enantiomers can be resolved. Cyclodextrins and their derivatives are the most common chiral selectors used in CE, forming transient diastereomeric inclusion complexes with the enantiomers, which then exhibit different electrophoretic mobilities. mdpi.com

More recently, advanced materials have been developed as stationary phases for high-resolution isomer separation in Gas Chromatography. Two-dimensional Covalent Organic Frameworks (2D COFs) have been successfully used to create GC capillary columns that can separate positional (e.g., xylene isomers), carbon chain, and cis-trans isomers with high resolution. jiangnan.edu.cn The well-defined pore structure and functional groups of COFs provide unique selectivity based on hydrogen bonding, dipole-dipole, and steric interactions. jiangnan.edu.cn

Table 3: Overview of Advanced Techniques for Isomer Resolution

Technique Principle Application Example Reference
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. Separation of cis and trans isomers of silsesquioxanes using adsorption chromatography. researchgate.net
Chiral CE Differential mobility of transient diastereomeric complexes formed with a chiral selector in the BGE. Enantioselective analysis of flurbiprofen (B1673479) and ibuprofen (B1674241) using cyclodextrins. mdpi.com
GC with COF Column Separation based on unique interactions (dipole, H-bonding, steric) with a highly ordered COF stationary phase. Baseline separation of xylene, chlorotoluene, and butylbenzene (B1677000) isomers. jiangnan.edu.cn

| Fractional Crystallization | Separation based on differences in the solubility of isomers in a specific solvent. | Resolution of cis and trans isomers of aminophenyl-functionalized compounds. | researchgate.net |

These techniques provide the necessary resolving power to isolate and quantify any potential isomers of this compound or its synthetic precursors, ensuring the chemical integrity of the compound.

Electrochemical Characterization and Redox Behavior

Electrochemical methods are employed to investigate the redox properties of a molecule, providing insights into its electron transfer kinetics, reaction mechanisms, and potential for undergoing oxidation or reduction. wikipedia.org For this compound, with its electroactive methoxyphenyl and amine moieties, these techniques are highly informative.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of an analyte in solution. nanoscience.com The method involves applying a linear potential sweep to a working electrode, and then reversing the sweep direction, while measuring the resulting current. wikipedia.org The resulting plot of current versus potential, the cyclic voltammogram, reveals the potentials at which oxidation and reduction occur. wikipedia.orgnanoscience.com

A CV experiment on this compound would likely show an anodic (oxidation) peak corresponding to the oxidation of the electron-rich 4-methoxyphenylamino group. The potential of this peak (Epa) provides information about how easily the molecule is oxidized. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. The formal reduction potential (E°'), a key thermodynamic parameter, can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc). wikipedia.orgnih.gov The scan rate dependence of the peak currents can also be studied to determine if the process is diffusion-controlled or adsorption-controlled. nanoscience.comnih.gov

Table 4: Typical Experimental Parameters for Cyclic Voltammetry

Parameter Typical Setting Purpose Reference
Working Electrode Glassy Carbon Electrode (GCE) Provides an inert surface for the electron transfer reaction. mdpi.com
Reference Electrode Ag/AgCl Provides a stable potential against which the working electrode potential is measured. mdpi.com
Counter Electrode Platinum Wire Completes the electrical circuit. mdpi.com
Supporting Electrolyte 0.1 M Phosphate Buffer or other inert salt Provides conductivity to the solution and controls pH. mdpi.com
Analyte Concentration 1 - 10 mM Sufficient concentration to generate a measurable current response. researchgate.net
Potential Range e.g., 0 V to +1.4 V Scans over the potential region where the analyte is expected to be electroactive. researchgate.net

| Scan Rate | 50 - 100 mV/s | Rate of potential change; affects the shape and size of the CV peaks. | nih.govresearchgate.net |

CV provides a direct way to determine the redox potentials of this compound, which is fundamental to understanding its electronic properties and stability.

pH-Dependent Electrochemical Mechanistic Pathways

The redox behavior of organic molecules containing acidic or basic functional groups, such as the amine groups in this compound, is often highly dependent on the pH of the solution. nih.govresearchgate.net By performing CV experiments across a range of pH values, the mechanism of the electrochemical reaction can be elucidated.

For many redox processes involving protons, the peak potential (Ep) shifts linearly with pH. The slope of the plot of Ep versus pH can reveal the ratio of protons (m) to electrons (n) involved in the electrode reaction, according to the relationship: Slope = -2.303(m/n)RT/F, which simplifies to approximately -59(m/n) mV/pH unit at 25 °C. researchgate.net For example, a slope of -59 mV/pH suggests the involvement of an equal number of protons and electrons in the rate-determining step of the reaction. nih.govresearchgate.net

In the case of this compound, the protonation state of the multiple amine groups will change with pH, which can significantly alter the oxidation potential and the reaction pathway. psu.edu For instance, the oxidation of histamine, which also contains amine groups, shows a pH-dependent oxidation peak, consistent with a one-proton, one-electron oxidation mechanism. nih.gov A similar investigation for this compound would clarify the role of protons in its oxidation and help construct a detailed mechanistic model. psu.edu

Determination of Limits of Detection and Quantification via Voltammetry

While CV is excellent for mechanistic studies, more sensitive voltammetric techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) are preferred for quantitative analysis. researchgate.netresearchgate.net These methods effectively discriminate against the background charging current, resulting in improved signal-to-noise ratios and lower detection limits. researchgate.net

To determine the limit of detection (LOD) and limit of quantification (LOQ), a calibration curve is constructed by measuring the peak current at various concentrations of this compound. The LOD and LOQ are then calculated using the standard deviation of the blank (sb) and the slope of the calibration curve (m). pensoft.net

LOD = 3 * sb / m

LOQ = 10 * sb / m

These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. pensoft.net Voltammetric methods have been shown to achieve very low detection limits, often in the micromolar (µM) to nanomolar (nM) range, making them suitable for trace analysis. researchgate.netpensoft.netfrontiersin.org For example, the determination of dopamine (B1211576) by DPV at a modified electrode yielded an LOD of 0.29 µM and an LOQ of 0.96 µM. pensoft.net A similar approach would allow for the development of a highly sensitive method for the quantification of this compound.

Table 5: Example LOD and LOQ Values from Voltammetric Analysis of Organic Compounds

Analyte Voltammetric Technique Electrode LOD LOQ Reference
Dopamine DPV Iodine-coated Platinum 0.29 µM 0.96 µM pensoft.net
Melatonin FSCV Carbon Fiber Microelectrode 20.2 nM - frontiersin.org
4-chloro-3-methylphenol SWV Bismuth-Carbon Composite 0.17 µM - researchgate.net
Loperamide DPV Boron-Doped Diamond 0.41 µmol L⁻¹ 1.24 µmol L⁻¹ bohrium.com
Caffeic Acid DPV Modified Carbon Paste 3.12 µM 1.04 mM* researchgate.net

*Note: The LOQ value for Caffeic Acid appears unusually high in the source and may represent a different calculation basis.

Mechanistic Investigations of Pa 1 Dihydrochloride at the Molecular and Cellular Levels

Interaction with Epithelial Sodium Channels (ENaCs)

PA 1 dihydrochloride (B599025) is a photoswitchable derivative of amiloride (B1667095), a well-known diuretic that blocks the epithelial sodium channel (ENaC). tocris.compatsnap.com ENaCs are ion channels that play a crucial role in sodium reabsorption in various tissues, including the kidney, lung, and colon, thereby maintaining salt and water homeostasis. wikipedia.orgtocris.com The unique photoswitchable nature of PA 1 dihydrochloride allows for the precise optical control of ENaC activity, making it a valuable tool for research.

The modulatory effect of this compound on ENaC is controlled by light. tocris.com This property stems from an azobenzene (B91143) moiety integrated into its molecular structure. Azobenzenes are chemical compounds that can exist in two different geometric isomers, a thermally stable trans form and a metastable cis form. The transition between these two states can be triggered by light of specific wavelengths.

For this compound, irradiation with light at a wavelength of 500 nm converts the molecule from the cis to the trans conformation. tocris.commedchemexpress.com Conversely, light at 400 nm facilitates the switch from the trans back to the cis state. tocris.commedchemexpress.com This reversible isomerization allows for the dynamic and non-invasive modulation of ENaC function, enabling researchers to turn the channel's blockade "on" or "off" with high temporal and spatial precision.

The two conformational states of this compound, cis and trans, exhibit significantly different potencies in blocking ENaC. Research conducted in Xenopus oocytes and HEK293t cells has demonstrated that the cis conformation is a more potent blocker of the channel compared to the trans conformation. tocris.com This differential efficacy is the basis of its function as a photoswitchable modulator. By switching the molecule to its cis state using 400 nm light, a stronger blockade of ENaC is achieved. Subsequent exposure to 500 nm light converts the molecule to the less active trans form, thereby reducing the inhibition and restoring channel activity.

This compound belongs to the amiloride family of ENaC inhibitors. tocris.com Amiloride and its analogues are potassium-sparing diuretics that function by physically occluding the external pore of the ENaC, thereby preventing sodium ions from passing through. patsnap.commdpi.compixorize.com This blockade reduces the reabsorption of sodium from the filtrate in the kidneys. patsnap.com

Like its parent compound, this compound acts as a channel blocker. However, its key distinguishing feature is the ability to have its blocking activity optically controlled. While amiloride provides a constant level of inhibition, this compound offers a reversible, light-dependent blockade. This photoswitchable characteristic provides a level of experimental control that is not possible with traditional, static inhibitors like amiloride.

Epithelial sodium channels are heterotrimeric proteins composed of different subunits, with the most common forms in vertebrates being the αβγ and δβγ subtypes. wikipedia.orgnih.gov this compound exhibits differential modulatory effects on these subtypes.

In its trans conformation, this compound shows a preference for the αβγ ENaC subtype over the δβγ subtype. The half-maximal inhibitory concentration (IC50) for the trans isomer is 90 nM for αβγ ENaCs and 390 nM for δβγ ENaCs. tocris.commedchemexpress.com This indicates that a lower concentration of the compound in its trans state is needed to inhibit the αβγ channel by 50% compared to the δβγ channel.

The modulation is also conformation-dependent. In the trans state, this compound only partially blocks δβγ ENaCs. However, upon switching to the cis conformation with 400 nm light, it achieves a near-maximal block of the δβγ subtype. tocris.com This demonstrates that both the ENaC subtype and the isomeric state of the modulator are critical determinants of the inhibitory effect.

Inhibitory Potency (IC50) of trans-PA 1 Dihydrochloride on ENaC Subtypes
ENaC SubtypeIC50 (nM)
αβγ90 tocris.commedchemexpress.com
δβγ390 tocris.commedchemexpress.com
δ/α4.3 medchemexpress.com

Enzyme Inhibition Studies (e.g., WEE1, Myt1, Chk1 for PD0166285 dihydrochloride, an analogue)

To understand the broader mechanistic possibilities of related compounds, studies on analogues such as PD0166285 dihydrochloride have been conducted. PD0166285 is an inhibitor of several protein kinases that are crucial for cell cycle regulation, particularly at the G2/M checkpoint. selleckchem.comnih.gov

The potency of an inhibitor is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. wikipedia.org Another important kinetic parameter is the inhibition constant (Ki), which is an intrinsic measure of the affinity of the inhibitor for the enzyme. sciencesnail.com While IC50 values can be influenced by experimental conditions like substrate concentration, Ki is an absolute value. wikipedia.orgsciencesnail.com

Kinetic studies have characterized the inhibitory profile of PD0166285 against key cell cycle kinases. It has been identified as a potent inhibitor of WEE1 kinase and a weaker inhibitor of Myt1, with IC50 values of 24 nM and 72 nM, respectively. selleckchem.commedchemexpress.comabcam.com Both WEE1 and Myt1 are protein kinases that phosphorylate and inactivate the cyclin B-cdc2 complex, thereby preventing entry into mitosis. nih.gov By inhibiting these kinases, PD0166285 can abrogate the G2 checkpoint and force cells into premature mitosis. selleckchem.comnih.gov

Furthermore, PD0166285 also inhibits another checkpoint kinase, Chk1, although at a much higher concentration, with a reported IC50 of 3.433 µM (3433 nM). medchemexpress.comselleckchem.com This indicates a degree of selectivity for WEE1 and Myt1 over Chk1.

Inhibitory Potency (IC50) of PD0166285 Dihydrochloride on Cell Cycle Kinases
EnzymeIC50
WEE124 nM selleckchem.commedchemexpress.comabcam.com
Myt172 nM selleckchem.commedchemexpress.comabcam.com
Chk13.433 µM medchemexpress.comselleckchem.com

Allosteric vs. Active Site Binding Mechanisms

Evidence strongly supports a direct, active-site binding mechanism for amiloride-based inhibitors, including this compound. The "active site" of this ion channel is considered to be its ion-conducting pore. Amiloride functions as a reversible pore blocker, physically occluding the channel to prevent the passage of sodium ions. patsnap.com

Studies involving site-directed mutagenesis have identified specific amino acid residues within the outer pore entrance of the ENaC subunits that are critical for amiloride binding. These residues, including αS583, βG525, and γG537, are believed to form a common receptor site for amiloride and its derivatives. crisprmedicinenews.com Kinetic analyses have shown that mutations at these sites primarily increase the dissociation rate (unbinding) of the blocker from the channel, which is consistent with the disruption of a direct binding interaction. crisprmedicinenews.com This indicates that this compound does not bind to a distant, allosteric site to induce a conformational change, but rather interacts directly with the channel's pore, which is the central functional component of the protein.

Molecular Targets and Pathway Perturbation in Cellular Models

Identification of Direct and Indirect Molecular Binding Partners

The primary and most potent molecular target of this compound is the epithelial sodium channel (ENaC) . ENaC is a heterotrimeric protein complex assembled from three homologous subunits: α, β, and γ (or δ, β, and γ in some tissues). oup.com this compound directly binds to the pore region of this complex to inhibit its function.

Direct Binding Partners:

Epithelial Sodium Channel (ENaC): The intended target. The trans isomer of this compound exhibits potent inhibition with IC₅₀ values of 90 nM for the αβγ subunit combination and 390 nM for the δβγ combination. nih.gov

Potential Off-Targets: The parent compound, amiloride, is known to inhibit other ion transporters, particularly at higher concentrations. These include the Na⁺/H⁺ exchangers (NHE) and Na⁺/Ca²⁺ exchangers . wikipedia.orgpatsnap.com Amiloride derivatives have been specifically synthesized to enhance selectivity for either ENaC or NHE. For instance, the derivative benzamil (B1198395) is approximately nine times more potent for ENaC and significantly less potent for NHE compared to amiloride, whereas dimethylamiloride is much more potent for NHE than for ENaC. wikipedia.org While a specific selectivity profile for this compound is not widely published, its structural relation to amiloride suggests that NHEs are potential off-target binding partners.

Indirect Molecular Partners: Indirect partners are molecules whose function or expression is altered as a consequence of ENaC blockade. These include components of the renin-angiotensin-aldosterone system (RAAS) . ENaC activity in the kidney is a final step in the RAAS pathway; thus, its inhibition can indirectly affect the feedback loops and signaling of this entire system.

Downstream Cellular Pathway Alterations (e.g., Cell Cycle, Apoptosis pathways where relevant to mechanism)

The blockade of ENaC by this compound initiates a cascade of downstream cellular effects primarily related to altered ion transport and fluid balance.

Electrolyte and Water Homeostasis: In epithelial cells of the kidney's distal nephron, blocking ENaC with amiloride or its derivatives prevents the reabsorption of sodium from the filtrate back into the blood. patsnap.comresearchgate.net This leads to increased excretion of sodium and water (diuresis). Because the electrochemical gradient created by sodium reabsorption is linked to potassium excretion, ENaC inhibition also reduces potassium loss, a "potassium-sparing" effect. researchgate.net

Blood Pressure Regulation: By promoting sodium and water loss, ENaC inhibition reduces blood volume, which is a key mechanism for lowering blood pressure. patsnap.com This makes ENaC a critical pathway in the regulation of cardiovascular hemodynamics.

Cell Signaling: ENaC activity is regulated by complex signaling pathways, including those mediated by the hormone aldosterone. Aldosterone increases ENaC activity. wikipedia.org Conversely, inhibiting ENaC can perturb these hormonal signaling pathways. Furthermore, the proteasomal degradation pathway is involved in regulating the number of ENaC channels at the cell surface, and inhibiting this pathway can increase ENaC activity. researchgate.net

The following interactive table summarizes the inhibitory potency of the trans conformation of this compound on different ENaC subunit compositions.

ENaC Subunit CompositionIC₅₀ (nM)Reference
αβγENaC90 nih.gov
δβγENaC390 nih.gov
δ/αENaC4.3 researchgate.net

Investigation of Off-Target Interactions and Selectivity Profiling

Selectivity is a critical aspect of any pharmacological tool. For this compound, this involves its relative potency for ENaC compared to other potential targets, most notably other ion transporters from the same structural family.

As an amiloride derivative, the most well-characterized off-targets are the Na⁺/H⁺ exchangers (NHE). wikipedia.orgpatsnap.com Amiloride itself inhibits both ENaC and NHE, though with different affinities. The development of amiloride analogues has been a strategy to improve selectivity. For example, some derivatives show a marked increase in specificity for ENaC over NHE, and vice versa, as shown in the table below which compares the relative potencies of different amiloride analogues. wikipedia.org

CompoundPotency for ENaC (Relative to Amiloride)Potency for NHE (Relative to Amiloride)Reference
Amiloride11 wikipedia.org
Benzamil9x more potent0.08x as potent wikipedia.org
Dimethylamiloride<0.035x as potent12x more potent wikipedia.org

While a comprehensive selectivity panel for this compound is not publicly available, its design as a high-potency ENaC blocker suggests that it is optimized for this target. However, at higher concentrations, interactions with NHEs cannot be ruled out and should be considered in experimental designs.

Mechanisms of Antimicrobial Activity (if applicable to this compound specifically, or its chemical class)

This compound belongs to the chemical class of amiloride derivatives, which have been investigated for antimicrobial properties. These compounds, which can be considered polyamine analogues, exhibit activity against a range of microbes, including bacteria like Pseudomonas aeruginosa, E. coli, and Vibrio alginolyticus. nih.gov The mechanisms of action are multifaceted and distinct from their effects in eukaryotic cells.

Inhibition of Bacterial Motility: One primary mechanism is the inhibition of the bacterial flagellar motor, a crucial virulence factor. Amiloride and its more potent analogue, phenamil, are known to block the ion channels of the sodium-powered stator complexes that drive flagellar rotation. nih.gov This action effectively paralyzes the bacteria, inhibiting their motility. Newer amiloride derivatives have been shown to inhibit motility in bacteria that use either sodium-powered or proton-powered motors, suggesting a potentially broader mechanism that may not be a direct association with the stator itself. nih.gov

Disruption of Membrane Function: Like many cationic antimicrobial compounds, polyamine analogues are thought to interact with and disrupt the negatively charged bacterial membrane. This can lead to membrane depolarization, increased permeability, and ultimately, cell death.

Potency of Analogues: Studies have shown that more lipophilic amiloride analogues tend to have more potent antipseudomonal activity than the parent compound, amiloride.

The following table provides examples of the minimum inhibitory concentrations (MIC₅₀) for amiloride and its derivatives against P. aeruginosa, demonstrating the enhanced potency of the analogues.

CompoundMIC₅₀ for P. aeruginosa (mg/L)Reference
Amiloride HCl>800
Benzamil HCl400
5-(N,N-hexamethylene)amiloride HCl (HMA)200
5-(N-methyl-N-isobutyl)amiloride HCl (MIA)200

This evidence indicates that the chemical class to which this compound belongs has clear antimicrobial activity, primarily by targeting essential bacterial functions like motility through the inhibition of ion transport.

Membrane Disruption and Permeabilization Studies

Scientific evidence strongly indicates that the primary mechanism of action for this compound involves the disruption and permeabilization of microbial cell membranes. Studies on this compound, often referred to in literature as PA-1, have demonstrated its potent ability to compromise the integrity of the cellular envelope in both Gram-positive and Gram-negative bacteria.

A key indicator of membrane damage is the leakage of intracellular components. Research has shown a rapid increase in the release of materials that absorb light at a wavelength of 260 nm, which typically includes nucleic acids and other cytoplasmic constituents, following treatment with PA-1. This suggests the formation of pores or significant damage to the membrane structure.

Further evidence of membrane permeabilization comes from crystal violet uptake assays. In its intact state, the bacterial membrane is largely impermeable to crystal violet. However, upon exposure to PA-1, a significant, concentration-dependent increase in crystal violet uptake is observed. For instance, in studies involving Escherichia coli and Staphylococcus aureus, the uptake of crystal violet was dramatically enhanced when the concentration of PA-1 was increased from the minimum inhibitory concentration (MIC) to four times the MIC.

Table 1: Effect of PA-1 Concentration on Crystal Violet Uptake in Bacteria

Organism PA-1 Concentration Crystal Violet Uptake (%)
Escherichia coli MIC 24.52
4 x MIC 97.12
Staphylococcus aureus MIC 19.68

These findings are further substantiated by a notable decrease in the membrane potential of bacterial cells treated with PA-1, indicating a disruption of the electrochemical gradient that is vital for cellular energy production and other essential processes. The interaction of PA-1 with the cell membrane is thought to be targeted. In S. aureus, evidence suggests that PA-1 specifically acts on cytoplasmic membrane phospholipids (B1166683) and phosphate (B84403) groups, leading to the observed structural damage and eventual cell death.

Effects on Bacterial and Fungal Cellular Processes (e.g., adhesion, biofilm formation)

The disruption of the cell membrane by this compound has cascading effects on various cellular processes, including those that are crucial for the establishment and persistence of infections, such as adhesion and biofilm formation. While direct studies on the effect of PA-1 on biofilm formation are limited, research on other pyrrolizidine (B1209537) alkaloids provides insight into the potential activity of this class of compounds.

For example, the pyrrolizidine alkaloid usaramine (B25058) has been shown to inhibit biofilm formation in both Staphylococcus epidermidis and Pseudomonas aeruginosa. At a concentration of 1 mg/mL, usaramine was observed to prevent biofilm formation by approximately 50% in S. epidermidis. The exact mechanism for this inhibition is not fully elucidated but is likely linked to the membrane-disruptive properties of the alkaloid, which could interfere with the initial stages of bacterial adhesion to surfaces, a critical step in biofilm development.

Given that this compound demonstrates potent membrane-disrupting activity, it is plausible that it would similarly interfere with the complex processes of biofilm formation. By altering the surface properties of bacterial cells and potentially disrupting the function of membrane-associated proteins involved in adhesion and signaling, this compound could prevent the attachment of bacteria to surfaces and the subsequent development of mature biofilm structures. Further research is needed to specifically quantify the anti-biofilm effects of this compound and to fully understand the molecular mechanisms underlying this activity.

Computational and Theoretical Studies of Pa 1 Dihydrochloride

Quantum Chemical Analysis and Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties that govern the behavior of molecules. These analyses can predict molecular geometries, charge distributions, and the energies associated with electron transfer, which are fundamental to the photoswitchable nature and biological activity of PA 1 dihydrochloride (B599025).

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and various electronic properties of molecules with high accuracy. kpfu.ru It is particularly useful for analyzing the geometric differences between the trans and cis isomers of photoswitchable compounds like PA 1 dihydrochloride, which incorporates an azobenzene (B91143) moiety. The photoisomerization of the central N=N double bond in the azobenzene group is the basis of its function. biorxiv.org

While a single crystal X-ray structure for PA 1 has been reported, revealing an extended hydrogen-bonding network, DFT calculations provide complementary data on gas-phase or solvated structures. core.ac.uk Studies on azobenzene, the photoswitchable core of PA 1, show distinct structural parameters for its isomers. DFT optimizations typically reveal that the trans-azobenzene conformer is planar, while the cis conformer is non-planar to avoid steric clash between the phenyl rings. acs.org This structural change is significant, altering the distance between the pharmacophoric elements of the molecule and thus its ability to bind to its target. For instance, calculations on azobenzene itself highlight the key geometric changes upon isomerization. acs.org

Table 1: Representative DFT-Calculated Geometric Parameters for trans and cis-Azobenzene Isomers Data sourced from a study on azobenzene, serving as a proxy for the photoswitchable core of this compound. acs.org

Parametertrans-Azobenzene (MP2/cc-pVTZ)cis-Azobenzene (MP2/cc-pVTZ)
N=N Bond Length1.267 Å1.253 Å
N-C Bond Length1.432 Å1.448 Å
N=N-C Angle113.7°120.8°
C-N=N-C Dihedral Angle180.0°7.1°

This interactive table provides representative geometric values for the core azobenzene photoswitch.

These DFT results underscore the substantial conformational change induced by light, which is the foundation of this compound's photoswitchable activity.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule and is a key descriptor of basicity. rndsystems.com For a drug like this compound, which is an amiloride (B1667095) derivative, its protonation state is critical for its interaction with the ENaC ion channel. DFT calculations have proven effective in predicting PA values. A study focusing on the amiloride family of compounds demonstrated an excellent linear correlation (R² = 0.922) between DFT-calculated proton affinities and experimentally measured pKa values. researchgate.net This suggests that computational methods can reliably predict how modifications to the amiloride scaffold, such as the addition of the photoswitchable azobenzene group in PA 1, will influence the compound's acid-base properties.

Electron Transfer Enthalpy (ETE) is a measure of the energy required to remove an electron from an anionic species. acs.org It is a critical parameter in the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism of antioxidant activity, a pathway that may be relevant for understanding the molecule's stability and potential off-target reactions. acs.orgacs.org For this compound, the ETE would differ between the cis and trans isomers due to their distinct electronic structures, influencing their redox properties.

Table 2: Correlation of Calculated Proton Affinity (PA) with Experimental pKa for Amiloride Analogues This table illustrates the strong correlation found in a DFT study of the amiloride family, demonstrating the predictive power of PA calculations. researchgate.net

Compound FamilyCorrelation (R²)
Amiloride Family0.922
Phenols0.871
Nitrogen-Containing Molecules0.742
Carboxylic Acids0.665

This interactive table showcases the correlation between calculated and experimental values for different chemical families.

These calculations are vital for rational drug design, allowing for the fine-tuning of a drug's pharmacokinetic profile by predicting its behavior in different physiological pH environments.

Ionization energy (or ionization potential) is the energy required to remove an electron from a neutral molecule, while electron affinity is the energy released upon adding an electron. acs.org These fundamental electronic properties, readily calculated using DFT, are often approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. kpfu.ru The difference in these energies (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. researchgate.net

For a photoswitchable molecule like this compound, these parameters are expected to differ significantly between the trans and cis isomers. Theoretical studies on azobenzene and its derivatives consistently show that isomerization alters the molecular orbital energies. acs.orgrsc.org This directly impacts the molecule's ability to accept or donate electrons, which can influence its degradation pathways and interaction with biological targets. researchgate.net For example, a comparative study using electron propagator theory on azobenzene isomers quantified these differences. acs.org Furthermore, charge distribution analysis, such as Natural Population Analysis (NPA), reveals how the electron density is spread across the molecule, identifying electropositive and electronegative sites that are key to intermolecular interactions like hydrogen bonding. rsc.org

Table 3: Calculated Vertical Ionization Energies and Electron Affinities for Azobenzene Isomers Data from a theoretical study of azobenzene, the core photoswitch of this compound, illustrating the electronic differences between isomers. acs.org

Propertytrans-Azobenzenecis-Azobenzene
Vertical Ionization Energy (P3/cc-pVTZ)8.27 eV8.36 eV
Vertical Electron Affinity (P3/cc-pVTZ)-0.66 eV-0.48 eV

This interactive table presents key electronic properties for the two isomers of the core azobenzene photoswitch.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for exploring the conformational flexibility of ligands in solution and the intricate, dynamic process of a drug binding to its protein target.

This compound can be switched between its trans and cis forms by light of different wavelengths (500 nm for cis to trans, and 400 nm for trans to cis). rndsystems.comtocris.com MD simulations can be used to explore the stability and conformational preferences of each isomer in an aqueous environment, which mimics physiological conditions.

Atomistic MD simulations of other photoswitchable inhibitors have shown that the two isomers occupy distinct conformational spaces. biorxiv.org By analyzing metrics such as the root-mean-square deviation (RMSD) and dihedral angle distributions over time, researchers can characterize the flexibility and dominant shapes of each isomer. For instance, simulations of a diazocine-based photoswitch (a bridged azobenzene) revealed that the cis isomer exists in multiple stable conformations ("cis up" and "cis down"), while the trans isomer is more rigid. biorxiv.org This difference in dynamic behavior and accessible conformations in solution is a key factor in the differential biological activity observed between the isomers of this compound.

The ultimate goal of a photoswitchable drug is to have one isomer bind strongly to the target while the other binds weakly or not at all. This compound achieves this, showing greater blocking efficacy on ENaC in its cis conformation. rndsystems.comtocris.com MD simulations are a powerful tool to understand the molecular basis for this difference. leeds.ac.uk

By simulating the protein-ligand complex, researchers can assess the stability of the binding pose for each isomer. acs.org Analyses include monitoring the RMSD of the ligand within the binding pocket, identifying key intermolecular interactions like hydrogen bonds and salt bridges, and calculating interaction energies. rsc.orgresearchgate.net For example, MD simulations of a photoswitchable mGlu5 NAM showed that photoisomerization to the cis form led to an unstable binding mode, breaking key hydrogen bonds with the protein and destabilizing a critical water molecule in the binding site. core.ac.uk In contrast, studies on other photoswitchable inhibitors have shown that only the cis isomer can form the necessary hydrogen bond network for stable binding. acs.org

The stability of the interaction can be quantified by calculating the non-bonded interaction energies (Coulomb and Lennard-Jones) between the ligand and the protein over the course of the simulation. researchgate.net Large, negative interaction energies are indicative of a stable complex.

Table 4: Example Protein-Ligand Interaction Energies from an MD Simulation Study This table shows representative short-range Coulomb (Coul-SR) and Lennard-Jones (LJ-SR) interaction energies, which are used to quantify the stability of a protein-ligand complex. researchgate.net

ComplexMean Coul-SR (kJ/mol)Mean LJ-SR (kJ/mol)Mean Total Energy (kJ/mol)
Ligand A - Protein-125 (± 15)-75 (± 13)-200 (± 28)
Ligand B - Protein-100 (± 18)-62 (± 6)-162 (± 24)

This interactive table provides an example of how interaction energies are reported from MD simulations to compare the binding stability of different ligands.

For this compound, MD simulations could precisely map the interactions of the cis and trans isomers within the ENaC pore, explaining at an atomic level why the cis form is a more potent blocker. Such simulations are critical for the rational design of next-generation photoswitchable drugs with improved selectivity and efficacy. acs.orgresearchgate.net

Solvent Effects and Intermolecular Interactions in MD Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the detailed examination of molecular motion and interactions over time. For a compound like this compound, MD simulations would be instrumental in understanding its behavior in a biological environment.

A key aspect of these simulations is the treatment of solvent effects . The aqueous environment of the body significantly influences how a drug molecule like this compound interacts with its target protein, ENaC. MD simulations can explicitly model water molecules, providing a realistic representation of the solvation shell around the ligand and the protein. This allows for the study of how water molecules mediate the binding process, for instance, by forming hydrogen bond bridges between the drug and the receptor. For amiloride, a related compound, MD simulations have been used to study its interaction with the acid-sensing ion channel 1 (ASIC1), a homolog of ENaC. These studies highlight the importance of the solvent in stabilizing the binding pose.

Intermolecular interactions are the forces that govern the binding of this compound to ENaC. MD simulations can elucidate the specific types of interactions involved, such as:

Hydrogen bonds: The numerous nitrogen and oxygen atoms in this compound make it a prime candidate for forming multiple hydrogen bonds with amino acid residues in the ENaC binding pocket.

Electrostatic interactions: As a dihydrochloride salt, the molecule carries a positive charge, which would lead to strong electrostatic interactions with negatively charged residues in the binding site.

Hydrophobic interactions: The phenyl and pyrazine (B50134) rings of the molecule can engage in hydrophobic interactions with nonpolar residues of the protein.

π-π stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Residues on ENaC
Hydrogen BondingAmino groups, Imino group, Carbonyl groupAspartate, Glutamate, Serine, Threonine
ElectrostaticPositively charged guanidinium-like groupAspartate, Glutamate
HydrophobicPhenyl ring, Pyrazine ringLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl ring, Pyrazine ringPhenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

For a series of photoswitchable ENaC blockers including this compound and its analogs, a QSAR study would involve calculating a variety of molecular descriptors . These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Examples of descriptor classes that would be relevant for this compound include:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Quantify the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model can be built that relates these descriptors to the experimentally measured ENaC inhibitory activity (e.g., IC50 values). Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. While no specific QSAR studies on this compound were found, the general approach has been successfully applied to other ion channel modulators.

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound and other ENaC blockers, a pharmacophore model would highlight the essential features for binding.

Based on the structure of this compound and its known activity, a hypothetical pharmacophore model would likely include:

Hydrogen bond donors: The amino and imino groups.

Hydrogen bond acceptors: The nitrogen atoms in the pyrazine ring and the carbonyl oxygen.

A positive ionizable feature: The guanidinium-like moiety.

Aromatic/hydrophobic regions: The phenyl and pyrazine rings.

Such a model could be generated based on a set of known active molecules (ligand-based) or from the structure of the ENaC binding site with a bound ligand (structure-based). This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the desired features that might also act as ENaC blockers.

Pharmacophoric FeatureCorresponding Chemical Group in this compound
Hydrogen Bond Donor-NH2, =NH
Hydrogen Bond AcceptorPyrazine Nitrogens, C=O
Positive IonizableGuanidinium-like group
Aromatic/HydrophobicPhenyl ring, Pyrazine ring

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Ligand-based virtual screening would utilize the pharmacophore model described above or 2D similarity searches based on the structure of this compound to find molecules with similar properties.

Structure-based virtual screening relies on the 3D structure of the target protein, ENaC. Since the crystal structure of human ENaC has been solved, this provides a powerful basis for this approach. In this method, candidate molecules from a database are "docked" into the binding site of ENaC, and their potential binding affinity is estimated using a scoring function.

Both approaches could be used to identify novel scaffolds for ENaC inhibitors. For instance, studies on amiloride have utilized structure-based approaches to identify potential binding sites in homologous channels.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be performed to predict how it binds within the pore of the ENaC protein.

The process involves:

Obtaining the 3D structure of ENaC, likely from X-ray crystallography or cryo-electron microscopy data.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically explore possible binding poses of the ligand within the ENaC binding site.

Using a scoring function to estimate the binding affinity for each pose.

The results of a docking study would provide a detailed picture of the binding mode , showing the specific amino acid residues that interact with this compound and the geometry of these interactions. The predicted binding affinity can be used to rank different compounds and to correlate with experimental data. Docking studies on amiloride and its derivatives have been crucial in proposing binding sites and understanding the mechanism of ENaC inhibition. These studies have suggested that amiloride binds in the extracellular vestibule of the channel pore, physically occluding the passage of sodium ions. It is highly probable that this compound binds in a similar fashion.

The table below summarizes the key computational techniques and their expected application to the study of this compound.

Computational TechniqueApplication to this compoundExpected Insights
Molecular Dynamics (MD)Simulating the dynamic behavior of the PA 1-ENaC complex in a solvent.Understanding the stability of binding, the role of water, and the detailed intermolecular interactions.
QSAR/QSPRCorrelating molecular descriptors with biological activity or properties.Developing predictive models to guide the design of new analogs with improved potency or properties.
Pharmacophore ModelingIdentifying the essential 3D features for ENaC binding.Creating a template for virtual screening to discover novel ENaC inhibitors.
Virtual ScreeningSearching large compound libraries for potential ENaC binders.Identifying new chemical scaffolds for drug development.
Molecular DockingPredicting the binding pose and affinity of PA 1 within the ENaC pore.Elucidating the precise molecular interactions responsible for channel blockade.

Elucidation of Key Interacting Residues and Binding Hotspots

Computational analyses, primarily through molecular docking and molecular dynamics simulations of amiloride and its analogs with ENaC, have pinpointed several key amino acid residues within the channel's outer pore that are critical for binding. These residues constitute the binding hotspots that are likely essential for the interaction of this compound with its target.

The amiloride binding site is located in the extracellular loop of the ENaC subunits. nih.gov Studies involving site-directed mutagenesis and computational modeling have consistently identified a homologous site across the α, β, and γ subunits of ENaC as being central to amiloride binding. nih.gov Specifically, mutations at αSer-583, βGly-525, and γGly-542 have been shown to significantly impact amiloride affinity. nih.gov While mutations in the β and γ subunits dramatically reduce binding, the effect of mutating αSer-583 is more moderate, suggesting a nuanced role for this residue. nih.gov Further investigations have indicated that while the serine side chain itself may not be directly involved in binding, the introduction of bulky or charged residues at this position can significantly alter the channel's electrical properties and weaken amiloride blockade, confirming that amiloride binds at or near this site. nih.gov

Molecular modeling of amiloride with the acid-sensing ion channel 1 (ASIC1), a related channel, has also provided insights into potential interaction sites. nih.gov These studies, combined with experimental data, have helped to define putative binding pockets for amiloride and its derivatives. nih.gov For instance, a study on the Vpu protein from HIV-1, which forms an ion channel with some similarities to ENaC, proposed a binding site for an amiloride derivative near Ser-23, with the guanidinium (B1211019) group penetrating the pore. ox.ac.uk This is consistent with findings for ENaC. ox.ac.uk

The following table summarizes the key amino acid residues identified in computational and experimental studies of amiloride and its analogs that are likely to be crucial for the binding of this compound to the epithelial sodium channel (ENaC).

ENaC SubunitInteracting ResidueSignificance in BindingSupporting Evidence
αSer-583Located at or near the amiloride binding site; mutations affect amiloride affinity and channel electrical properties.Site-directed mutagenesis, two-electrode voltage clamp analysis. nih.gov
βGly-525Crucial for high-affinity amiloride binding; mutations significantly weaken the block.Site-directed mutagenesis. nih.gov
γGly-542Essential for amiloride binding; mutations lead to a substantial decrease in binding affinity.Site-directed mutagenesis. nih.gov
βGln-72, Gln-545, Phe-548Contribute to favorable van der Waals interactions with amiloride.Molecular modeling and THz spectroscopy. nih.gov
γVal-528, Thr-529, Asn-533, Gly-535, Gly-536, Phe-548Participate in van der Waals contacts with amiloride.Molecular modeling and THz spectroscopy. nih.gov

Analysis of Non-Covalent Interactions at the Binding Interface (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the this compound-ENaC complex is governed by a network of non-covalent interactions. Computational studies on amiloride and its derivatives have provided a detailed picture of these interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions.

The positively charged guanidinium group of amiloride and its derivatives is a key pharmacophore that is thought to penetrate the channel pore and interact with the electric field. ox.ac.uk This electrostatic interaction is a primary driver of the binding. In addition to this, hydrophobic interactions with residues lining the pore have been found to significantly enhance binding affinity. ox.ac.uk For example, the presence of a hexamethylene ring in some amiloride analogs contributes to a stronger block, suggesting that hydrophobic interactions play a crucial role. ox.ac.uk

Molecular dynamics simulations of amiloride with ENaC have revealed specific van der Waals contacts. One such study identified interactions with residues βQ72, βQ545, βF548, γV528, γT529, γN533, γG535, γG536, and γF548. nih.gov These interactions collectively contribute to the stabilization of the bound state. The study also noted an unfavorable interaction with γS532, highlighting the complexity of the binding pocket. nih.gov

The following table details the non-covalent interactions identified in computational studies of amiloride and its analogs at the ENaC binding interface, which are presumed to be relevant for this compound.

Type of InteractionParticipating Groups/ResiduesDescription
Electrostatic InteractionGuanidinium group of the ligand and the channel pore's electric field.The positively charged guanidinium group is drawn into the channel pore, forming a primary interaction that initiates the block. ox.ac.uk
Van der Waals InteractionsβQ72, βQ545, βF548, γV528, γT529, γN533, γG535, γG536, γF548.These residues form favorable close-range contacts with the amiloride molecule, contributing to the overall binding energy. nih.gov
Hydrophobic InteractionsAlkyl or aryl substituents on the ligand and hydrophobic pockets within the binding site.Hydrophobic parts of the ligand, such as the phenyl ring in PA 1, likely interact with nonpolar residues, enhancing binding affinity. ox.ac.uk
Steric InteractionsγS532.An unfavorable steric clash was noted with this residue in one modeling study, indicating the precise fit required for optimal binding. nih.gov

Advanced Research on Photoswitching Properties of Pa 1 Dihydrochloride

Photophysical Characterization

Absorption and Emission Spectroscopy of Cis- and Trans-Isomers

Specific absorption and emission maxima for the cis- and trans-isomers of PA 1 dihydrochloride (B599025) are not available in the public domain. This data is crucial for understanding the electronic transitions of the molecule and for designing effective light-based control protocols.

Quantum Yields of Photoisomerization

The efficiency of the light-induced conversion between the cis and trans isomers, quantified by the photoisomerization quantum yields, has not been publicly reported for PA 1 dihydrochloride.

Thermal Relaxation Kinetics and Stability of Isomers

Detailed kinetic data on the thermal relaxation from the metastable isomer back to the stable form, including the half-life of the isomers under various conditions, is not available. This information is critical for determining the temporal window of optical control.

Wavelength-Dependent Isomerization Control

Optimization of Switching Efficiency

While it is known that PA 1 can be switched with blue and green light, specific studies detailing the optimization of this process, such as the precise wavelengths that yield the highest percentage of each isomer at the photostationary state, are not described in available literature.

Fatigue Resistance and Photostability Studies

Investigations into the long-term performance of this compound, including its resistance to degradation over multiple switching cycles (fatigue resistance) and its general stability under prolonged light exposure (photostability), have not been made public.

Multiphoton Absorption Properties

Multiphoton absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to an electronic transition that would typically require a single photon of higher energy. For photoswitchable compounds like this compound, two-photon absorption (TPA) offers distinct advantages, including deeper tissue penetration of excitation light (typically in the near-infrared range) and higher spatial resolution due to the nonlinear nature of the absorption. rsc.org

Research into azobenzene (B91143) derivatives has shown that their TPA cross-sections can be significantly influenced by their molecular structure. nih.gov While specific TPA data for this compound is not extensively available in the public domain, studies on analogous push-pull azobenzene systems—where the azobenzene core is substituted with both electron-donating and electron-withdrawing groups—provide a framework for understanding its potential properties. nih.gov The amiloride (B1667095) component of this compound can be considered as a complex substituent that influences the electronic distribution of the azobenzene chromophore.

The TPA cross-section is a critical parameter for evaluating the efficiency of two-photon-induced isomerization. A higher TPA cross-section indicates a greater probability of multiphoton absorption, enabling photoswitching with lower laser intensities, which is particularly beneficial for applications in biological systems to minimize potential photodamage. rsc.org The design of azobenzene derivatives with enhanced TPA properties is an active area of research, and it is anticipated that the strategic placement of substituents on the this compound scaffold could optimize its multiphoton absorption characteristics. researchgate.net

Table 1: Illustrative Two-Photon Absorption (TPA) Properties of Substituted Azobenzenes

CompoundSubstituent PatternTPA Wavelength (nm)TPA Cross-Section (GM)
Azobenzene (unsubstituted)None~700-800< 10
Push-Pull AzobenzeneDonor-Acceptor~800-90050 - 200+
This compound (projected)Amiloride-basedExpected in NIRData not available

Note: Data for unsubstituted and push-pull azobenzenes are generalized from literature on similar compounds. The values for this compound are projected based on its structural similarity to other functionalized azobenzenes.

Mechanistic Insights into Photoswitching

The photoswitching of azobenzene and its derivatives, including this compound, involves a complex series of events on ultrafast timescales following light absorption. Understanding these mechanisms is crucial for the rational design of photoswitches with desired properties such as high quantum yields, rapid isomerization speeds, and photostability.

Theoretical Calculations of Isomerization Pathways

Theoretical and computational studies are invaluable tools for elucidating the potential energy surfaces of the ground and excited states of photoswitchable molecules, thereby revealing the most probable isomerization pathways. For azobenzene, two primary mechanisms for the trans-to-cis isomerization have been proposed: rotation around the N=N double bond and inversion of one of the nitrogen atoms.

While specific computational studies on this compound are not readily found, extensive theoretical work on substituted azobenzenes suggests that the operative mechanism can be influenced by the nature and position of the substituents. These substituents can alter the energies of the relevant excited states (e.g., the n→π* and π→π* states) and the location of conical intersections, which are critical points on the potential energy surface where efficient non-radiative decay from the excited state to the ground state can occur, leading to isomerization. For many azobenzene derivatives, isomerization is believed to proceed through a rotational pathway in the S1 excited state.

Dynamic Spectroscopic Techniques (e.g., Femtosecond Transient Absorption)

Femtosecond transient absorption spectroscopy is a powerful experimental technique used to probe the ultrafast dynamics of photoexcited molecules. By using a "pump" laser pulse to excite the molecule and a time-delayed "probe" pulse to measure the absorption of the transient species, researchers can track the evolution of the excited state population on femtosecond to picosecond timescales.

While specific femtosecond transient absorption data for this compound is not available, studies on other azobenzene derivatives provide a general picture of the events following photoexcitation. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation and isomerization processes are often characterized by multiple decay components in the transient absorption signal, corresponding to different steps in the reaction pathway, such as vibrational relaxation, internal conversion, and the passage through conical intersections. These measurements can provide crucial information about the lifetimes of excited states and the timescales of isomerization.

Table 2: Typical Timescales of Azobenzene Photoisomerization Dynamics from Transient Absorption Studies

ProcessTimescale
S2 → S1 Internal Conversion< 100 fs
Vibrational Relaxation in S1100s fs - few ps
S1 → S0 Isomerizationps - ns
Thermal cis-to-trans Relaxationms - hours

Note: These are representative timescales for azobenzene derivatives and may vary for this compound depending on its specific molecular environment and substituents.

Role of Substituents on Photoswitching Dynamics

The substituents on the azobenzene core play a pivotal role in modulating the photoswitching dynamics. In the case of this compound, the amiloride moiety is a large and electronically complex substituent. Studies on various amiloride derivatives, although not focused on their photoswitching properties, have shown that modifications to the amiloride structure can significantly impact their biological and chemical properties. plos.orgresearchgate.net

In the context of photoswitching, the electronic nature of the substituents (electron-donating or electron-withdrawing) can significantly affect the absorption spectra of the trans and cis isomers. For instance, push-pull substitution patterns are known to red-shift the π→π* absorption band, which can be advantageous for achieving photoswitching with longer wavelength light. nih.gov

Furthermore, the steric bulk of substituents can influence the thermal stability of the cis isomer and the kinetics of the thermal back-isomerization to the more stable trans form. The rate of this thermal relaxation is a critical parameter for photopharmacological applications, as it determines the duration of the light-induced effect. The complex structure of the amiloride portion of this compound likely influences both the electronic and steric landscape of the azobenzene photoswitch, thereby fine-tuning its photoswitching dynamics.

Future Directions and Open Questions in Pa 1 Dihydrochloride Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of photoswitchable molecules like PA 1 dihydrochloride (B599025) often involves multi-step processes. A key strategy in the design of such compounds is the modification of a known pharmacophore, in this case, amiloride (B1667095), by incorporating a photoresponsive group like an azobenzene (B91143) moiety. nih.govspiedigitallibrary.org This can be achieved through methods such as "azologization," where a part of the original molecule's core is replaced by the photoswitch, or "azoextension," where the photoswitch is added to the periphery of the molecule. nih.gov

Exploration of Alternative Molecular Targets and Pathways for Fundamental Understanding

Currently, PA 1 dihydrochloride is primarily recognized as a blocker of epithelial sodium channels (ENaCs), with a noted selectivity for the δβγ isoform over the αβγ isoform. nih.govotago.ac.nzmedchemexpress.eu ENaCs are crucial for regulating sodium and water transport across epithelia. nih.gov The ability of PA 1 to differentiate between ENaC isoforms is a significant advantage for dissecting their specific physiological roles. nih.gov

However, a critical area for future investigation is the exploration of potential alternative molecular targets and signaling pathways affected by this compound. Many small molecules interact with multiple proteins, and a comprehensive understanding of PA 1's full interaction profile is essential. Identifying any off-target effects is vital for interpreting experimental results accurately and for assessing the compound's specificity. This exploration could uncover new biological functions and applications for PA 1 and its derivatives, expanding its utility beyond the study of ENaCs.

Integration of Advanced Computational Methods for Predictive Modeling

The development of photoswitchable ligands has been significantly accelerated by the integration of computational modeling. arxiv.orgnih.gov Techniques such as ligand-protein docking and machine learning (ML) are being used to predict the binding of different isomers to their target proteins and to screen large libraries of potential photoswitchable compounds virtually. arxiv.orgresearchgate.net

For this compound, future research will undoubtedly leverage these advanced computational methods. Predictive modeling can be used to:

Refine the design of new PA 1 analogs with improved properties.

Predict the binding affinities of the cis and trans isomers to various ENaC subunits and other potential targets. arxiv.org

Understand the structural basis for its isoform selectivity.

Screen for compounds with desirable characteristics, such as optimized absorption wavelengths and longer-lived active states. arxiv.orgresearchgate.net

A computational platform, PSW-Designer, has been developed as an open-source tool to facilitate the design and virtual screening of novel photoswitchable ligands, which could be instrumental in advancing research on this compound. nih.gov

Computational ApproachApplication in this compound ResearchPotential Outcome
Ligand-Protein Docking Predicting the binding pose and affinity of cis and trans isomers of PA 1 to ENaC subunits. nih.govUnderstanding the mechanism of action and isoform selectivity.
Machine Learning (ML) Predicting photophysical and biological properties of new PA 1 derivatives. arxiv.orgAccelerating the discovery of next-generation probes with enhanced features.
Virtual Screening Identifying novel photoswitchable compounds with desired properties from large chemical libraries. nih.govarxiv.orgDiscovery of new molecular probes with improved efficacy and specificity.

Designing Next-Generation Photoswitchable Molecular Probes

The design of next-generation photoswitchable probes based on the this compound scaffold is a promising area of research. The goal is to create molecules with enhanced photopharmacological properties. nih.gov Key areas for improvement include:

Wavelength of Operation: Shifting the photoswitching wavelengths to the near-infrared (NIR) region (650–900 nm) is a major goal. nih.gov NIR light can penetrate deeper into biological tissues, which would be a significant advantage for in vivo applications. nih.gov

Isomeric Activity Ratio: Increasing the difference in biological activity between the two photoisomers will lead to more precise control over the target protein.

Photostability and Quantum Yield: Improving the photostability and the efficiency of photoisomerization will allow for more robust and repeatable experiments. rsc.org

Systematic structural optimization and the use of different photoswitch scaffolds, such as hemithioindigos or diarylethenes, could lead to the development of superior molecular probes. nih.govuni-muenchen.de

Unraveling Complex Molecular Interaction Networks

Understanding the complete network of molecular interactions of this compound within a cell is a complex but crucial task. Beyond its primary target, ENaC, PA 1 may interact with other proteins, lipids, and nucleic acids. Mapping these interactions is essential for a comprehensive understanding of its biological effects.

Future research in this area could involve proteomic approaches to identify binding partners and systems biology methods to model the downstream consequences of ENaC blockade by PA 1. Unraveling these complex networks will provide a more holistic view of the compound's mechanism of action and may reveal previously unknown cellular functions.

Application in Advanced Biological Research Tools (e.g., Optogenetic Chemical Biology)

This compound is a prime example of a tool used in optogenetic chemical biology, a field that uses light to control the activity of biological molecules with high spatial and temporal precision. core.ac.uk Its ability to reversibly control ion channel function makes it a powerful tool for studying a wide range of physiological processes.

Future applications in this area could include:

Neuroscience: Precisely controlling neuronal excitability by modulating ENaC activity in specific brain regions.

Developmental Biology: Investigating the role of ion fluxes in embryonic development.

Disease Models: Studying the pathophysiology of diseases associated with ENaC dysfunction, such as cystic fibrosis and hypertension, in a controlled manner. nih.gov

The combination of this compound with advanced imaging techniques will enable researchers to visualize and manipulate cellular processes in real-time.

Challenges in Translation from In Vitro to Complex Biological Systems

Translating the success of photoswitchable compounds like this compound from controlled in vitro settings to more complex biological systems, such as living organisms, presents several challenges. researchgate.netacs.org These hurdles must be addressed for the full potential of these molecules to be realized.

Key challenges include:

Metabolic Stability: The azobenzene core of many photoswitches can be susceptible to metabolic degradation, particularly by enzymes like glutathione. acs.orgbiorxiv.org

Water Solubility: Poor water solubility can hinder the delivery of the compound to its target in an aqueous biological environment. acs.org

Light Delivery: Effectively delivering light of the correct wavelength to deep tissues is a major obstacle for in vivo applications. nih.gov

Toxicity: The potential toxicity of the photoswitchable compound and any photodecomposition byproducts must be carefully evaluated. researchgate.net

Overcoming these challenges will require innovative chemical design to improve the drug-like properties of this compound and the development of advanced light-delivery technologies, such as the use of optical fibers. nih.gov

Q & A

Q. How should PA 1 dihydrochloride be stored to ensure stability and efficacy in experimental settings?

this compound (PAβN dihydrochloride) requires storage at -20°C in lyophilized form, with reconstituted solutions used within one month at -20°C to maintain activity . Deviations from these conditions may degrade the compound, reducing its efflux pump inhibition efficacy. Laboratories should adhere to institutional chemical hygiene plans, document storage conditions, and validate stability through periodic activity assays .

Q. What safety protocols are critical when handling this compound?

Researchers must use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to avoid inhalation or skin contact. Safety Data Sheets (SDS) should be reviewed for hazard identification, and spills must be decontaminated with appropriate solvents. Training on emergency procedures (e.g., eye wash stations) is mandatory before use .

Q. How can this compound be integrated into antibiotic susceptibility assays?

Standard protocols involve pre-treating bacterial cultures with this compound (10–50 µg/mL) to inhibit efflux pumps, followed by exposure to sub-inhibitory antibiotic concentrations. Control groups without PA 1 should be included to isolate efflux-mediated resistance. MIC (Minimum Inhibitory Concentration) reductions ≥4-fold indicate effective inhibition .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported efflux pump inhibition efficacy across studies?

Discrepancies may arise from differences in bacterial strains, efflux pump expression levels, or solvent compatibility (e.g., DMSO vs. aqueous buffers). To address this:

  • Standardize bacterial growth phases (e.g., mid-log phase).
  • Validate efflux pump activity via quantitative RT-PCR or fluorescent substrate assays (e.g., ethidium bromide accumulation).
  • Compare results against known EPIs (efflux pump inhibitors) as positive controls .

Q. What experimental design considerations optimize this compound use in combination therapies?

Synergy studies require checkerboard assays or time-kill curves to evaluate PA 1’s interaction with antibiotics. Key steps:

  • Titrate PA 1 concentrations (0.5× to 2× MIC of the antibiotic).
  • Use fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5).
  • Account for PA 1’s potential toxicity to eukaryotic cells in co-culture models .

Q. How does the dihydrochloride salt form impact PA 1’s physicochemical properties and bioavailability?

The dihydrochloride moiety (2:1 HCl-to-base ratio) enhances solubility in aqueous buffers compared to non-salt forms, critical for in vitro assays. However, it may alter partition coefficients (logP), affecting membrane permeability. Researchers should compare dissolution kinetics and cellular uptake with other salt forms (e.g., hydrochloride) .

Q. What analytical methods validate this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) and mass spectrometry (LC-MS) are standard. Purity ≥95% is required for reproducible biological activity. Batch-specific Certificates of Analysis (CoA) should be reviewed for residual solvent levels (e.g., acetonitrile) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in efflux pump inhibition studies?

  • Document lot numbers, storage conditions, and reconstitution protocols.
  • Include internal controls (e.g., PA 1-free samples and reference strains with known efflux activity).
  • Publish raw data (e.g., fluorescence intensity values) and statistical analyses (e.g., ANOVA with post-hoc tests) in supplementary materials .

What criteria define a robust research question for studying this compound?

Questions should address gaps in efflux pump regulation mechanisms, such as:

  • “How does this compound modulate multidrug resistance (MDR) transporters in Gram-negative vs. Gram-positive bacteria?”
  • “What genetic mutations confer resistance to PA 1-mediated efflux inhibition?” Ensure hypotheses are testable via controlled experiments and align with published literature on EPI resistance .

Q. How should conflicting data on PA 1’s cytotoxicity be addressed?

Cytotoxicity varies by cell type and concentration. Perform MTT assays on eukaryotic cell lines (e.g., HEK-293) at PA 1 concentrations used in bacterial studies. Report IC₅₀ values and adjust experimental designs to minimize off-target effects .

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